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Overview
Description
KUL-7211 is a chemical compound known for its selective agonistic activity on β2 and β3 adrenergic receptors. It is primarily recognized for its potent ureteral relaxant properties with minimal hypotensive effects . This compound has shown significant potential in the medical field, particularly in the treatment of ureteral colic and promoting stone passage in urolithiasis patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KUL-7211 involves the reaction of 2-[4-(2-{[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)phenyloxy]acetic acid. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for KUL-7211 are not extensively documented. Typically, such compounds are produced in specialized pharmaceutical manufacturing facilities where stringent quality control measures are in place to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
KUL-7211 primarily undergoes reactions typical of β2 and β3 adrenergic receptor agonists. These include:
Oxidation: KUL-7211 can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the functional groups attached to the aromatic ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in various substituted derivatives of KUL-7211 .
Scientific Research Applications
KUL-7211 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of β2 and β3 adrenergic receptor agonists.
Biology: Investigated for its role in modulating smooth muscle relaxation, particularly in the ureter.
Medicine: Explored for its potential in treating ureteral colic and promoting stone passage in urolithiasis patients.
Industry: Utilized in the development of new pharmaceuticals targeting β2 and β3 adrenergic receptors
Mechanism of Action
KUL-7211 exerts its effects by selectively stimulating β2 and β3 adrenergic receptors. This stimulation leads to the relaxation of ureteral smooth muscle, which is beneficial in relieving ureteral colic and promoting stone passage. The molecular targets involved include the β2 and β3 adrenergic receptors, which are part of the G protein-coupled receptor family. Activation of these receptors triggers a cascade of intracellular events, leading to smooth muscle relaxation .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: A non-selective β-adrenergic agonist.
Terbutaline: A selective β2 adrenergic receptor agonist.
CL-316243: A selective β3 adrenergic receptor agonist.
Uniqueness of KUL-7211
KUL-7211 is unique due to its dual selectivity for both β2 and β3 adrenergic receptors, which makes it particularly effective in relaxing ureteral smooth muscle with minimal hypotensive effects. This dual selectivity sets it apart from other compounds that may only target one type of adrenergic receptor .
Properties
CAS No. |
220129-58-8 |
---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1 |
InChI Key |
KKXPBQQLKHBRDA-DJJJIMSYSA-N |
SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid KUL-7211 KUL7211 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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